molecular formula C8H3ClF2 B2728029 3-Chloro-1-ethynyl-2,4-difluorobenzene CAS No. 2228822-56-6

3-Chloro-1-ethynyl-2,4-difluorobenzene

Cat. No.: B2728029
CAS No.: 2228822-56-6
M. Wt: 172.56
InChI Key: YJXKBPCAKMEVPE-UHFFFAOYSA-N
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Description

3-Chloro-1-ethynyl-2,4-difluorobenzene: is an organic compound with the molecular formula C8H3ClF2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethynyl group, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce the desired functional groups .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and alkynylation reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-ethynyl-2,4-difluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Chemistry: 3-Chloro-1-ethynyl-2,4-difluorobenzene is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals .

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and polymer science .

Mechanism of Action

The mechanism by which 3-Chloro-1-ethynyl-2,4-difluorobenzene exerts its effects depends on its specific application. In chemical reactions, the ethynyl group can act as a reactive site for various transformations. The presence of fluorine atoms can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring .

Comparison with Similar Compounds

  • 1-Ethynyl-2,4-difluorobenzene
  • 1-Chloro-2,4-difluorobenzene
  • 3-Chloro-1-ethynylbenzene

Uniqueness: 3-Chloro-1-ethynyl-2,4-difluorobenzene is unique due to the combination of the ethynyl group and the halogen atoms on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

3-chloro-1-ethynyl-2,4-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2/c1-2-5-3-4-6(10)7(9)8(5)11/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXKBPCAKMEVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=C(C=C1)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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